molecular formula C13H15BrN6O B10965004 (4-bromo-1-methyl-1H-pyrazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(4-bromo-1-methyl-1H-pyrazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10965004
M. Wt: 351.20 g/mol
InChI Key: NJGOQLYHTUXKQA-UHFFFAOYSA-N
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Description

(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a piperazine ring substituted with a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by bromination and methylation. The piperazine ring is then introduced through a nucleophilic substitution reaction with a pyrimidine derivative. The reaction conditions often require the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

In the industrial sector, (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is utilized in the production of advanced materials. Its derivatives can be incorporated into polymers or coatings to enhance their properties, such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart from these similar compounds is its combination of the pyrazole and piperazine rings with a pyrimidine group. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H15BrN6O

Molecular Weight

351.20 g/mol

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H15BrN6O/c1-18-9-10(14)11(17-18)12(21)19-5-7-20(8-6-19)13-15-3-2-4-16-13/h2-4,9H,5-8H2,1H3

InChI Key

NJGOQLYHTUXKQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3)Br

Origin of Product

United States

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